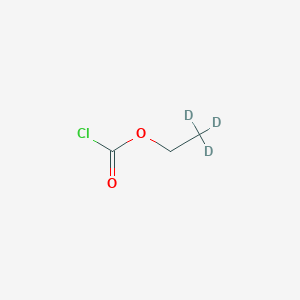
Ethyl-d3 Chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-d3 Chloroformate is a deuterated derivative of ethyl chloroformate, where the hydrogen atoms in the ethyl group are replaced with deuterium. This compound is used in various chemical reactions and research applications due to its unique properties. It is a colorless, corrosive, and highly toxic liquid that serves as a reagent in organic synthesis, particularly for introducing the ethyl carbamate protecting group and forming carboxylic anhydrides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl-d3 Chloroformate can be synthesized by reacting deuterated ethanol (ethyl-d3 alcohol) with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
CD3CH2OH+COCl2→CD3CH2OCOCl+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of phosgene, a highly toxic and reactive gas, and deuterated ethanol. The reaction is conducted in specialized reactors designed to contain and neutralize any hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl-d3 Chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and esters, respectively.
Hydrolysis: In the presence of water, it decomposes to form deuterated ethanol, hydrogen chloride, and carbon dioxide.
Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, it can participate in such processes under specific conditions.
Common Reagents and Conditions
Amines: React with this compound to form deuterated carbamates.
Alcohols: React to form deuterated esters.
Water: Causes hydrolysis, leading to the formation of deuterated ethanol and other by-products.
Major Products Formed
Deuterated Carbamates: Formed from reactions with amines.
Deuterated Esters: Formed from reactions with alcohols.
Deuterated Ethanol: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
Ethyl-d3 Chloroformate is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis for introducing deuterated protecting groups and forming deuterated derivatives of various compounds.
Biology: Utilized in labeling studies to trace metabolic pathways and understand biological processes involving deuterated compounds.
Medicine: Employed in the synthesis of deuterated pharmaceuticals, which can have improved metabolic stability and reduced side effects.
Industry: Used in the production of deuterated materials for research and development purposes.
Mecanismo De Acción
Ethyl-d3 Chloroformate exerts its effects through nucleophilic substitution reactions. The deuterated ethyl group is transferred to nucleophiles, forming deuterated derivatives. The presence of deuterium can influence reaction kinetics and stability, making it valuable in various applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl Chloroformate: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
Methyl Chloroformate: A similar compound with a methyl group instead of an ethyl group, used for different synthetic purposes.
Isobutyl Chloroformate: Another chloroformate ester with different reactivity and applications.
Uniqueness
Ethyl-d3 Chloroformate is unique due to the presence of deuterium, which provides advantages in labeling studies and the synthesis of deuterated compounds. Deuterium’s heavier mass and stronger C-D bond compared to C-H bond can lead to different reaction kinetics and improved stability in certain applications .
Propiedades
Fórmula molecular |
C3H5ClO2 |
|---|---|
Peso molecular |
111.54 g/mol |
Nombre IUPAC |
2,2,2-trideuterioethyl carbonochloridate |
InChI |
InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3/i1D3 |
Clave InChI |
RIFGWPKJUGCATF-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])COC(=O)Cl |
SMILES canónico |
CCOC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic Acid Methyl Ester](/img/structure/B13846260.png)
![3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)
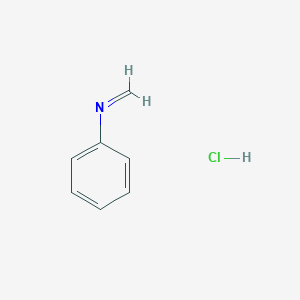
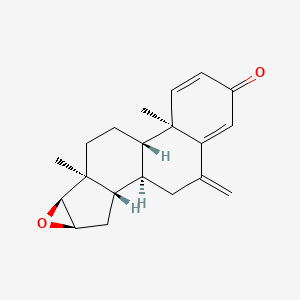
![(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt](/img/structure/B13846295.png)
![[(3S,6R)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B13846305.png)
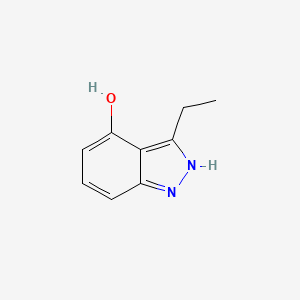

![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B13846317.png)
![2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile](/img/structure/B13846320.png)
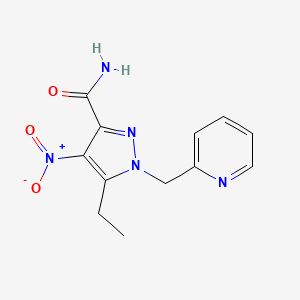
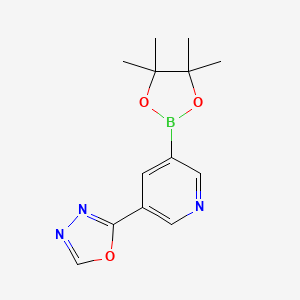
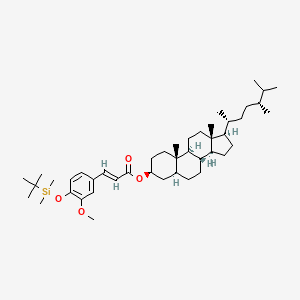
![7-Amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13846345.png)
